Photochemical Reactivity: Paternò–Büchi Adduct Formation with Benzaldehyde Differentiates 2,7-Dimethylbenzofuran-4-amine from 4-Chlorobenzofuran
In a head-to-head photochemical study, 4-amino-2,7-dimethylbenzo[b]furan (identical to 2,7-dimethylbenzofuran-4-amine) was irradiated at 300 nm in the presence of benzaldehyde, producing the corresponding endo Paternò–Büchi oxetane adduct. Under identical conditions, 4-chlorobenzo[b]furan did not react with benzaldehyde but did react with benzophenone [1]. This differential reactivity, driven by the 4-amino substituent, distinguishes 2,7-dimethylbenzofuran-4-amine from the 4-chloro analog as a more versatile substrate for photochemical oxetane synthesis.
| Evidence Dimension | Photochemical reactivity toward benzaldehyde (Paternò–Büchi reaction) |
|---|---|
| Target Compound Data | Forms endo oxetane adduct upon 300 nm irradiation with benzaldehyde |
| Comparator Or Baseline | 4-Chlorobenzo[b]furan: no reaction with benzaldehyde under identical conditions |
| Quantified Difference | Qualitative positive (adduct formed) vs. negative (no adduct); no quantum yield reported |
| Conditions | 300 nm irradiation; benzaldehyde as carbonyl partner; ambient temperature; solvent not specified |
Why This Matters
For laboratories synthesizing 3-benzofurylmethanol derivatives via photochemical routes, 2,7-dimethylbenzofuran-4-amine is the demonstrated reactive substrate, whereas the 4-chloro analog is not.
- [1] Capozzo, M.; D'Auria, M.; Emanuele, L.; Racioppi, R. Synthesis and photochemical reactivity towards the Paternò–Büchi reaction of benzo[b]furan derivatives: their use in the preparation of 3-benzofurylmethanol derivatives. J. Photochem. Photobiol. A: Chem. 2007, 185 (1), 38–43. View Source
